Photoisomerization Quantum Efficiency: 9-Cis-Retinal Exhibits 2.5-Fold Higher cis→trans Conversion Than 11-Cis-Retinal
In a direct head-to-head comparison under identical experimental conditions, 9-cis-retinal demonstrates a quantum efficiency of 0.5 for cis→trans photoisomerization in hexane at 365 nm and 25°C, compared to 0.2 for 11-cis→trans and 0.4 for 13-cis→trans isomerization [1]. The all-trans→monocis conversion proceeds with quantum efficiencies ranging from 0.06 to 0.2 depending on the stereoisomeric composition assumptions of the product mixture [1]. The 9-cis isomer therefore exhibits the highest quantum efficiency for cis→trans conversion among the four stereoisomers tested under these conditions.
| Evidence Dimension | Quantum efficiency (Φ) of cis→trans photoisomerization |
|---|---|
| Target Compound Data | Φ = 0.5 (9-cis→trans) |
| Comparator Or Baseline | 11-cis→trans: Φ = 0.2; 13-cis→trans: Φ = 0.4; all-trans→monocis: Φ = 0.06-0.2 |
| Quantified Difference | 9-cis→trans is 2.5-fold higher than 11-cis→trans; 1.25-fold higher than 13-cis→trans |
| Conditions | Hexane solvent, 365 nm irradiation, 25°C |
Why This Matters
The 2.5-fold higher quantum efficiency of 9-cis-retinal for cis→trans photoisomerization relative to 11-cis-retinal enables more efficient light-driven conversion in photochemical applications, directly impacting experimental design in visual cycle reconstitution assays and photoswitch development.
- [1] Kropf A, Hubbard R. The photoisomerization of retinal. Photochem Photobiol. 1970;12(4):249-260. doi:10.1111/j.1751-1097.1970.tb06057.x View Source
